5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole
Overview
Description
5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound features a bipyrazole core substituted with triphenyl groups and a di-tert-butylphosphino moiety, making it a valuable ligand in coordination chemistry and catalysis.
Mechanism of Action
Target of Action
BippyPhos is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of BippyPhos, it is often used in palladium-catalyzed cross-coupling reactions .
Mode of Action
As a ligand, BippyPhos binds to the metal atom in the center of the catalyst, typically palladium, through its phosphorus atom . This binding enhances the reactivity of the metal center and facilitates the cross-coupling reaction .
Biochemical Pathways
BippyPhos is involved in various types of cross-coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The use of BippyPhos in cross-coupling reactions results in the formation of new carbon-carbon or carbon-heteroatom bonds . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of BippyPhos can be influenced by various environmental factors, including the reaction temperature, solvent, and the presence of other reagents . Optimal reaction conditions are crucial for achieving high yields and select
Biochemical Analysis
Biochemical Properties
5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole plays a significant role in biochemical reactions as a ligand that can stabilize metal complexes. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. The nature of these interactions often involves the coordination of the phosphine group to metal centers, facilitating reactions such as hydrogenation and carbon-carbon bond formation. This compound’s ability to form stable complexes with metals like palladium and copper enhances its utility in biochemical applications .
Cellular Effects
The effects of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole on cells include modulation of cell signaling pathways and gene expression. It can influence cellular metabolism by interacting with key metabolic enzymes, potentially altering the flux of metabolites through various pathways. This compound has been observed to affect cell function by stabilizing metal complexes that participate in redox reactions, thereby impacting cellular oxidative states .
Molecular Mechanism
At the molecular level, 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole exerts its effects through binding interactions with metal ions. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s phosphine group coordinates with metal centers, facilitating catalytic processes that involve electron transfer and bond formation. This mechanism is crucial for its role in catalysis and biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under various conditions, but prolonged exposure to certain environments may lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its biochemical activity over extended periods .
Dosage Effects in Animal Models
The effects of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole vary with different dosages in animal models. At lower doses, the compound can enhance catalytic activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic processes and cellular function. Threshold effects have been identified, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is involved in several metabolic pathways, particularly those related to redox reactions and catalysis. It interacts with enzymes and cofactors that facilitate electron transfer and bond formation, impacting metabolic flux and metabolite levels. The compound’s role in these pathways underscores its significance in biochemical applications .
Transport and Distribution
Within cells and tissues, 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity. The compound’s distribution patterns are crucial for its effectiveness in catalysis and other biochemical processes .
Subcellular Localization
The subcellular localization of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is essential for optimizing its use in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole typically involves the reaction of appropriate pyrazole derivatives with di-tert-butylphosphine. The process often requires the use of Grignard reagents or organolithium compounds to introduce the phosphino group. The reaction conditions usually involve inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphino group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to maintain the integrity of the phosphino group .
Major Products
The major products formed from these reactions include phosphine oxides, substituted bipyrazoles, and various metal complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes for catalysis.
Biology: The compound’s metal complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.
Industry: It is employed in industrial catalysis processes, including polymerization and hydroformylation reactions
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Another sterically hindered phosphine ligand used in catalysis
Uniqueness
5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is unique due to its bipyrazole core, which provides additional coordination sites and enhances the stability of its metal complexes. This structural feature distinguishes it from other similar phosphine ligands and broadens its applicability in various catalytic processes .
Properties
IUPAC Name |
ditert-butyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N4P/c1-31(2,3)37(32(4,5)6)27-22-23-33-36(27)30-28(24-16-10-7-11-17-24)34-35(26-20-14-9-15-21-26)29(30)25-18-12-8-13-19-25/h7-23H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJGGGNGMPMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468368 | |
Record name | BippyPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894086-00-1 | |
Record name | BippyPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[Bis(t-butyl)phosphino]-1â??,3â??,5â??-triphenyl-1,4â??-bi-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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